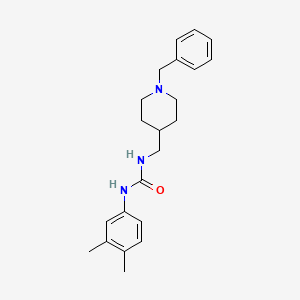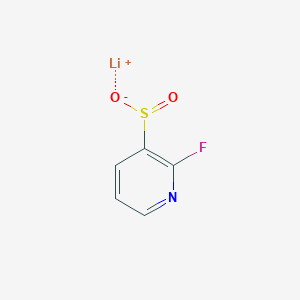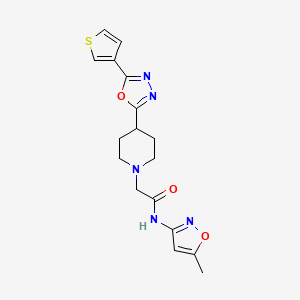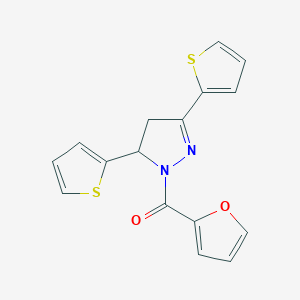
1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-Benzylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, commonly known as BPU, is a chemical compound that has been extensively studied for its potential applications in various fields of research. BPU is a urea derivative that has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Urea Derivatives as Safer Chemical Agents
Research by Sa̧czewski et al. (2006) discusses dimethylaminopyridinium carbamoylides designed as new, safer substitutes for arylsulfonyl isocyanates, which are commonly used in the production of arylsulfonyl carbamates and ureas. This advancement could imply potential safer applications of urea derivatives in chemical synthesis processes (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Urea Derivatives in Cancer Research
Gaudreault et al. (1988) synthesized 1-Aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells, demonstrating the potential application of urea derivatives in cancer research (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Urea Derivatives as Inhibitors
A study by Lokwani et al. (2011) on benzyl urea derivatives showed significant anti-proliferative activity in various human cancer cell lines, indicating the potential of urea derivatives as inhibitors in therapeutic applications (Lokwani, Bhandari, Pujari, Shastri, Shelke, & Pawar, 2011).
Urea Derivatives in Material Science
Research on the complexation of stilbene derivatives with urea-linked cyclodextrin by Lock et al. (2004) explores the self-assembly of molecular devices, showing the utility of urea derivatives in the development of advanced materials and nanotechnology applications (Lock, May, Clements, Lincoln, & Easton, 2004).
properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-8-9-21(14-18(17)2)24-22(26)23-15-19-10-12-25(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19H,10-13,15-16H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKDMNOFGLGFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2449599.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2449600.png)



![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)

![N~5~-(3-methoxybenzyl)-4-methyl-2-[(6-methyl-2-pyridyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)
![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)


![3-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2449620.png)
![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)
